molecular formula C11H14O2 B1609742 Methyl 2-(2-methylphenyl)propanoate CAS No. 79443-97-3

Methyl 2-(2-methylphenyl)propanoate

Cat. No. B1609742
CAS RN: 79443-97-3
M. Wt: 178.23 g/mol
InChI Key: ZMABIPXEPSFLRA-UHFFFAOYSA-N
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Scientific Research Applications

Enantioseparation and Chromatography

Methyl 2-(2-methylphenyl)propanoate has been studied in the context of enantioseparation, particularly using countercurrent chromatography. For instance, Yang Jin et al. (2020) investigated the enantioseparation abilities of isomeric 2-(methylphenyl)propanoic acids, including 2-(2-methylphenyl)propanoic acid. They observed that the enantiorecognition was significantly influenced by the positions of methyl groups on the benzene ring, impacting the inclusion interaction between the compounds and chiral selectors like hydroxypropyl-β-cyclodextrin (Yang Jin et al., 2020).

Pharmacological Research

Methyl 2-(2-methylphenyl)propanoate has been linked to pharmacological studies. For example, Xiaolei Ren et al. (2021) identified new phenolic compounds, including methyl 2-(2-methylphenyl)propanoate derivatives, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, contributing to the understanding of the plant's medicinal properties (Xiaolei Ren et al., 2021).

Synthetic Chemistry and Catalysis

The compound has also been a subject of interest in synthetic chemistry. For instance, He Chong-heng (2010) discussed the synthesis of 2-(4-methylphenyl)propanoic acid, a related compound, using zinc acetate as a catalyst, which underscores the significance of methyl 2-(2-methylphenyl)propanoate in catalytic processes (He Chong-heng, 2010).

Agricultural Applications

In agriculture, methyl 2-(2-methylphenyl)propanoate derivatives have been studied for their effects on plants. M. Shimabukuro et al. (1978) examined the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related herbicide, on oat and wheat. Their research provided insights into the mechanisms of herbicidal action and plant response (M. Shimabukuro et al., 1978).

Safety And Hazards

The specific safety and hazards information for “Methyl 2-(2-methylphenyl)propanoate” is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm3.


Future Directions

The future directions for “Methyl 2-(2-methylphenyl)propanoate” are not specified in the searched resources. However, given its chemical structure, it could potentially be used in the synthesis of other organic compounds or in pharmaceutical applications.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific chemical databases or scientific literature13.


properties

IUPAC Name

methyl 2-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMABIPXEPSFLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446008
Record name Methyl 2-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methylphenyl)propanoate

CAS RN

79443-97-3
Record name Methyl 2-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Hornback, B Vadlamani - The Journal of Organic Chemistry, 1980 - ACS Publications
Diels-Alder reactions of o-quinodimethanes (o-xylylenes) with inter-and intramolecular dienophiles have been shown to have considerable utility for the synthesis of polycyclic ring …
Number of citations: 9 pubs.acs.org
WT Brady, RD Watts - The Journal of Organic Chemistry, 1980 - ACS Publications
Proton NMR spectra were recorded on a Perkin-Elmer R-24B NMR spectrometer employing CC14 as the solvent and tetramethylsilane or chloroform as the internal standard. VPC was …
Number of citations: 16 pubs.acs.org

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